Ro3280
Overview
Description
TPKI-24 is a compound known for its potent inhibitory activity against polo-like kinases (PLKs). Polo-like kinases are a family of serine/threonine-protein kinases that play crucial roles in cell cycle regulation, mitosis, and DNA damage response.
Mechanism of Action
Target of Action
Ro3280, also known as 4-[(9-Cyclopentyl-7,7-difluoro-5-methyl-6-oxo-6,7,8,9-tetrahydro-5H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide, primarily targets Polo-like kinase 1 (PLK1) . PLK1 is a serine/threonine-protein kinase that plays crucial roles during mitosis and contributes to DNA damage response and repair . It is highly expressed in many types of tumor cells and is therefore considered a biomarker of transformation and a potential target for the development of cancer-specific small molecule drugs .
Mode of Action
This compound interacts with its primary target, PLK1, by inhibiting its activity . This inhibition leads to significant reductions in the strength of the migratory, invasive, and proliferative properties of treated cancer cell lines . It also induces apoptosis and cell cycle disorder in leukemia cells .
Biochemical Pathways
This compound affects several biochemical pathways. It prevents cell proliferation, migration, and invasion via the Wnt/β-catenin pathway in prostate cancer . The Wnt/β-catenin pathway is critical in cellular biological processes such as cell growth and differentiation . This compound treatment also regulates several apoptosis-associated genes .
Pharmacokinetics
It is known that this compound has potent inhibitory activity against plk1 and excellent in vitro cellular potency .
Result of Action
The molecular and cellular effects of this compound’s action include the induction of apoptosis and cell cycle disorder in leukemia cells . It also regulates several apoptosis-associated genes . This compound treatment leads to significant reductions in the strength of the migratory, invasive, and proliferative properties of treated cancer cell lines .
Biochemical Analysis
Biochemical Properties
Ro3280 plays a crucial role in biochemical reactions by inhibiting PLK1, a serine/threonine-protein kinase involved in various stages of mitosis. The compound exhibits high selectivity for PLK1 with an IC50 of 3 nM and a Kd of 0.09 nM . This compound interacts with several biomolecules, including PLK1, ALK, CAMKK1, CAMKK2, DAPK1, DAPK3, FER, GAK, MYLK, PTK2, PTK2B, RPS6KA6, and TTK . These interactions primarily involve inhibition of kinase activity, leading to disruptions in cell cycle progression and induction of apoptosis.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In cancer cells, such as MCF-7 breast cancer cells, this compound induces cell cycle arrest at the G2/M phase, leading to apoptosis . The compound also affects cell signaling pathways, including the Wnt/β-catenin pathway, and influences gene expression and cellular metabolism . This compound’s impact on cell function is evident through its ability to decrease mitochondrial membrane potential and induce DNA damage response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PLK1, leading to the inhibition of PLK1 activity. This inhibition disrupts the normal progression of mitosis, resulting in cell cycle arrest and apoptosis . This compound also regulates several apoptosis-associated genes, including DCC, CDKN1A, BTK, and SOCS2 . Additionally, this compound’s inhibition of PLK1 affects the phosphorylation of Drosha, a key component in microRNA biogenesis, altering its subcellular localization and activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound demonstrates stability and maintains its inhibitory activity against PLK1 over extended periods . Long-term studies have shown that this compound can induce sustained apoptosis and cell cycle arrest in cancer cells . The compound’s stability and degradation in different experimental conditions may vary, influencing its long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and induces apoptosis without significant toxicity . At higher doses, the compound may exhibit toxic effects, including adverse impacts on normal cell function and potential off-target interactions . These dosage-dependent effects highlight the importance of optimizing this compound’s dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with PLK1. The compound’s inhibition of PLK1 affects various downstream signaling pathways, including the Wnt/β-catenin pathway . This compound’s impact on metabolic flux and metabolite levels is evident through its ability to induce apoptosis and disrupt cellular metabolism . The compound’s interactions with enzymes and cofactors further influence its metabolic pathways and overall cellular effects.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to PLK1 and other target proteins . This compound’s transport mechanisms ensure its effective distribution to target sites, enhancing its therapeutic potential.
Subcellular Localization
This compound’s subcellular localization is primarily determined by its interactions with PLK1 and other biomolecules. The compound is predominantly localized in the cytoplasm, where it exerts its inhibitory effects on PLK1 . This compound’s activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to relevant cellular compartments.
Preparation Methods
The synthesis of TPKI-24 involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthetic route typically starts with the preparation of an anilino-tetrahydropteridine chemotype, followed by various functional group modifications to achieve the desired inhibitory activity. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the final product .
Industrial production methods for TPKI-24 are designed to be scalable and cost-effective. These methods often involve the use of high-throughput synthesis techniques, such as continuous flow chemistry, to produce large quantities of the compound with consistent quality. The use of automated systems and advanced analytical techniques ensures the reproducibility and efficiency of the production process .
Chemical Reactions Analysis
TPKI-24 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TPKI-24 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .
Scientific Research Applications
TPKI-24 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, TPKI-24 is used as a tool compound to study the structure-activity relationships of kinase inhibitors and to develop new inhibitors with improved selectivity and potency. In biology, TPKI-24 is employed to investigate the role of polo-like kinases in cell cycle regulation and to elucidate the molecular mechanisms underlying their function .
In medicine, TPKI-24 has shown promise as a potential therapeutic agent for the treatment of various cancers. Its ability to inhibit polo-like kinases makes it a valuable candidate for targeted cancer therapy, as it can selectively disrupt the proliferation of cancer cells while sparing normal cells. Additionally, TPKI-24 is used in preclinical studies to evaluate its efficacy and safety in animal models of cancer .
In industry, TPKI-24 is utilized in the development of diagnostic assays and screening platforms for kinase inhibitors. Its well-characterized inhibitory activity and selectivity make it an ideal reference compound for benchmarking the performance of new inhibitors and for validating the results of high-throughput screening campaigns .
Comparison with Similar Compounds
TPKI-24 is part of a broader class of kinase inhibitors that target polo-like kinases. Similar compounds include TPKI-26, GSK461364, GSK579289A, GSK237701A, and BI2536. These compounds share a common mechanism of action but differ in their selectivity, potency, and pharmacokinetic properties. For example, TPKI-26 is a dual inhibitor of PLK1 and PLK2, while GSK461364 is a selective inhibitor of PLK1 .
Compared to these similar compounds, TPKI-24 is unique in its ability to selectively inhibit PLK1 with high potency and minimal off-target effects. This selectivity makes TPKI-24 a valuable tool for studying the specific roles of PLK1 in cell cycle regulation and for developing targeted therapies for PLK1-dependent cancers .
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H35F2N7O3/c1-34-12-10-18(11-13-34)31-24(37)17-8-9-20(22(14-17)39-3)32-26-30-15-21-23(33-26)36(19-6-4-5-7-19)16-27(28,29)25(38)35(21)2/h8-9,14-15,18-19H,4-7,10-13,16H2,1-3H3,(H,31,37)(H,30,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZZLZKAXGMMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H35F2N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048511 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
543.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1062243-51-9 | |
Record name | Ro 3280 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048511 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.